molecular formula C10H14O B1283534 (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene CAS No. 911200-98-1

(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

Cat. No. B1283534
CAS RN: 911200-98-1
M. Wt: 150.22 g/mol
InChI Key: WBRYUDKSKFXYOD-JTQLQIEISA-N
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Description

“®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” is a complex organic molecule that contains a bicyclic structure, an allyl group, and an alkene. The bicyclic structure suggests that the molecule may have interesting chemical properties due to the strain in the rings . The allyl group is a common functional group in organic chemistry, consisting of a vinyl group attached to a methylene (-CH2) group . The alkene group could potentially undergo reactions such as addition, oxidation, or polymerization .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the bicyclic structure and the introduction of the allyl group . The exact method would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the configuration of the double bond. The “®” designation indicates the configuration of the chiral center in the molecule .


Chemical Reactions Analysis

The alkene group in this molecule could potentially undergo a variety of reactions, including addition reactions with electrophiles, oxidation reactions, and polymerization reactions . The allyl group could also participate in reactions, particularly those involving radical species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic structure could affect its boiling point, melting point, and solubility . The alkene group could influence its reactivity .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective synthesis of this structure a significant area of research.

Diastereotopic Group Selectivity

It has applications in exploring diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on related 8-oxabicyclo[3.2.1]oct-6-ene ring systems . This is crucial for the synthesis of complex organic molecules with high precision.

Spirocyclic Dihydrofurans Formation

The compound can be used to study the formation of spirocyclic dihydrofurans through 1,5 O–R insertion into a tertiary alcohol or silylether at C-3 of the bridged oxabicycle . This reaction pathway is important for the synthesis of various bioactive molecules.

Intramolecular Diels-Alder Reaction

®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene can undergo an intramolecular Diels-Alder reaction, which is a method for constructing highly functionalized structures in organic chemistry . This reaction is valuable for creating complex natural products and pharmaceuticals.

Alkyne Formation and Fragmentation

The compound is involved in the study of 1,2-rearrangement to an alkyne and fragmentation to a ketone as competing major pathways . Understanding these pathways is essential for the development of new synthetic methods in organic chemistry.

Hydroxycyclopentene Annulation

It is used in the annulation processes to form hydroxycyclopentenes, which are significant in the synthesis of structurally complex diterpenes . This application is particularly relevant in the field of medicinal chemistry.

Stereoselective Synthesis

The compound plays a role in the stereoselective synthesis of various bicyclic and tricyclic structures, which are key intermediates in the production of numerous pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a monomer in a polymerization reaction, the alkene group would likely be involved in the formation of the polymer chain .

Safety and Hazards

As with any chemical compound, handling “®-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the needs of the industry or field of research in which it is being used .

properties

IUPAC Name

(3aR)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYUDKSKFXYOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@]12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911200-98-1
Record name (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
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Reactant of Route 5
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Reactant of Route 6
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